molecular formula C20H23N3O4 B14959333 N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide

N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide

Cat. No.: B14959333
M. Wt: 369.4 g/mol
InChI Key: CLMMXVFWCKOALI-UHFFFAOYSA-N
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Description

N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a furan ring, a piperazine moiety, and a butanamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide typically involves multiple steps. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the coupling of the resulting intermediate with 4-aminobutanamide. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: N-alkylated piperazine derivatives.

Scientific Research Applications

N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-{4-[4-(Acetylpiperazine-1-carbonyl)phenyl]butanamide}
  • N-{4-[4-(Pyrazine-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide

Comparison: N-{4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}butanamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]butanamide

InChI

InChI=1S/C20H23N3O4/c1-2-4-18(24)21-16-8-6-15(7-9-16)19(25)22-10-12-23(13-11-22)20(26)17-5-3-14-27-17/h3,5-9,14H,2,4,10-13H2,1H3,(H,21,24)

InChI Key

CLMMXVFWCKOALI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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